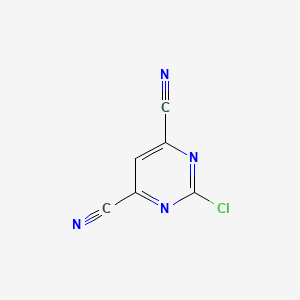
2-(2,3-Dichlorophenyl)-2-hydroxyacetic acid
Vue d'ensemble
Description
2-(2,3-Dichlorophenyl)-2-hydroxyacetic acid is a chlorinated phenoxyacetic acid, a type of compound that includes widely used herbicides such as 2,4-dichlorophenoxyacetic acid (2,4-D). These compounds are known for their ability to mimic plant hormones and are used to control the growth of broadleaf weeds .
Synthesis Analysis
While the provided papers do not directly describe the synthesis of 2-(2,3-Dichlorophenyl)-2-hydroxyacetic acid, they do provide insights into related compounds. For instance, 2,4-D can be synthesized through chlorination of phenoxyacetic acid, followed by a reaction with chloroacetic acid . Similar methods could potentially be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of chlorinated phenoxyacetic acids typically consists of a phenoxy group attached to an acetic acid moiety, with chlorine atoms substituted on the aromatic ring. The position and number of chlorine atoms can significantly affect the chemical behavior of these compounds .
Chemical Reactions Analysis
The papers discuss various chemical reactions involving related compounds. For example, 2,4-D undergoes photodegradation, leading to the cleavage of the aryl-halogen bond and the aryloxy-carbon bond, resulting in various degradation products . Similarly, 2-(2,3-Dichlorophenyl)-2-hydroxyacetic acid may undergo analogous degradation pathways under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated phenoxyacetic acids like 2,4-D include their solubility in water, their tendency to undergo photodegradation, and their reactivity towards radicals such as hydroxyl radicals. These properties are influenced by the pH of the solution and the presence of other chemicals, which can affect the degradation pathways and the formation of intermediates .
Relevant Case Studies
Case studies involving 2,4-D, a compound structurally related to 2-(2,3-Dichlorophenyl)-2-hydroxyacetic acid, have shown that it can be degraded by microorganisms that possess specific dioxygenase enzymes. These enzymes break down the herbicide, which can be detected and quantified using assays . Additionally, the cytogenetic effects of phenoxyacetic acids have been studied in mice, revealing potential chromosome-breaking activity .
Mécanisme D'action
Target of Action
The compound 2-(2,3-Dichlorophenyl)-2-hydroxyacetic acid is a derivative of the phenylpiperazine family . It is a precursor in the synthesis of aripiprazole , an atypical antipsychotic agent . Aripiprazole works as a partial agonist at central dopamine D2, dopamine D3, and serotonin 5-HT 1A receptors and as an antagonist at serotonin 5-HT 2A receptors .
Pharmacokinetics
Its derivative aripiprazole is well-absorbed with peak plasma concentrations occurring within 3 to 5 hours of administration . It undergoes extensive hepatic metabolism, primarily by cytochrome P450 (CYP) enzymes, and is eliminated in the urine and feces .
Result of Action
The result of the compound’s action on its targets can lead to a variety of effects at the molecular and cellular level. For instance, its agonistic action on dopamine D2 and D3 receptors can increase dopaminergic neurotransmission, which can have effects such as increased motivation and pleasure. Its antagonistic action on serotonin 5-HT 2A receptors can decrease serotonergic neurotransmission, which can have effects such as mood stabilization .
Action Environment
The action, efficacy, and stability of 2-(2,3-Dichlorophenyl)-2-hydroxyacetic acid can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other substances that can interact with the compound. For instance, the presence of certain substances could potentially inhibit or induce the CYP enzymes that metabolize the compound, thereby affecting its pharmacokinetics .
Propriétés
IUPAC Name |
2-(2,3-dichlorophenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c9-5-3-1-2-4(6(5)10)7(11)8(12)13/h1-3,7,11H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKBVCLSUNDJCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301275920 | |
| Record name | (2,3-Dichlorophenyl)(hydroxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301275920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35599-91-8 | |
| Record name | (2,3-Dichlorophenyl)(hydroxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35599-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,3-Dichlorophenyl)(hydroxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301275920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Pyridine, 2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B3032599.png)
![3,7-Dithia-1,5-diazabicyclo[3.3.1]nonane](/img/structure/B3032604.png)


![2-Naphthalenol, 1-[(5-chloro-2-pyridinyl)azo]-](/img/structure/B3032607.png)
![Benzoic acid, 2-[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]-](/img/structure/B3032609.png)





![Phenol, 2-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]imino]methyl]-](/img/structure/B3032619.png)